

Physicochemical Profiling of Substituted 1,4-Diazepane Compounds: A Structural and Analytical Guide

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Compound of Interest

Compound Name:	(2-Ethyl-1,4-diazepan-1-yl)methanol
CAS No.:	1160245-67-9
Cat. No.:	B12832618

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Introduction

The 1,4-diazepane scaffold—a seven-membered homopiperazine ring containing two nitrogen atoms—has established itself as a privileged structure in modern medicinal chemistry[1]. While historically overshadowed by its six-membered analog, piperazine, 1,4-diazepane offers a vastly expanded conformational space and distinct basicity profiles. These unique physicochemical properties have been successfully leveraged in the design of highly selective 2[2], 3[3], and novel 4[4].

As a Senior Application Scientist, I approach the optimization of 1,4-diazepane derivatives not merely as a synthetic exercise, but as a multidimensional physicochemical balancing act. The introduction of substituents (e.g., N-alkylation, carbamoylation, or bulky aryl groups) fundamentally alters the molecule's basicity (pKa), lipophilicity (logD), and blood-brain barrier (BBB) permeability. This guide dissects the causality behind these properties and provides field-proven, self-validating protocols for their empirical determination.

Section 1: Core Physicochemical Properties and Mechanistic Causality

Basicity (pKa) and Target Engagement

The two nitrogen atoms in the 1,4-diazepane ring act as independent basic centers, though their respective pKa values are heavily influenced by local electronic environments. In mono-substituted derivatives, such as 1-methyl-1,4-diazepane containing tertiary carbamates, the tertiary N-methyl amine typically exhibits a pKa of approximately 7.5[2].

Causality in Drug Design: This moderately strong basicity is a deliberate design choice. At a physiological pH of 7.4, the amine exists partially in its protonated form. This ionization enables critical electrostatic interactions—such as the formation of an ionic bond with the Asp1053.32 residue in GPCR binding pockets—while maintaining enough of the neutral species to permit passive membrane diffusion[2].

Lipophilicity: Why logD Supersedes logP

For ionizable scaffolds like 1,4-diazepane, the partition coefficient (logP) of the neutral species provides an incomplete picture. The distribution coefficient at pH 7.4 (logD) is the superior metric because it factors in the pKa and represents the actual lipophilic burden of the molecule under physiological conditions[2].

Conformational Flexibility and CNS Penetration

The seven-membered diazepane ring exhibits considerable torsional flexibility, rapidly interconverting between various pseudo-chair and boat conformations. Substitution at the basic nitrogen rigidifies the amine portion, limiting rotational freedom. This rigidification not only lowers the entropic penalty upon target binding but also influences the total polar surface area (tPSA). For CNS-targeted 1,4-diazepanes, maintaining a logD between 1.0 and 5.0, and a tPSA < 90 Å², is critical for achieving favorable brain-to-plasma ratios (logBB > 0.3) and optimal brain penetration rates (logPS > -2.0)[2].

Section 2: Quantitative Physicochemical Profiling

To illustrate the structure-property relationships of this scaffold, Table 1 summarizes the physicochemical and BBB transport parameters of representative 1,4-diazepane-based M1

antagonists compared to a piperazine analog[2].

Table 1: Physicochemical and BBB Transport Parameters of Substituted 1,4-Diazepanes

Compound Scaffold	pKa (Measured)	HPLC-logD (pH 7.4)	tPSA (Å ²)	logBB (Calculated)	logPS (Calculated)	BBB Permeability
Piperazine-based Carbamate	6.8 ± 0.1	3.16 ± 0.01	32.78	0.45	-1.2	Permeable
4-Methyl-1,4-diazepane Carbamate	7.5 ± 0.1	3.20 ± 0.02	32.78	0.37	-1.2	Permeable
1,4-Diazepane Secondary Amine	9.5 ± 0.2	2.69 ± 0.01	32.78	0.51	-1.6	Permeable

Data adapted from the evaluation of difluorobenzhydrol carbamates[2].

Section 3: Self-Validating Experimental Protocols

Protocol 1: High-Throughput HPLC-logD Determination

Rationale: Traditional shake-flask methods are low-throughput and prone to emulsion formation with amphiphilic 1,4-diazepane amines. An HPLC-based method utilizing an octadecyl-poly(vinyl alcohol) (ODP) stationary phase prevents secondary interactions with residual silanols, providing a highly reproducible, self-validating system where retention time directly correlates with lipophilicity[2].

Step-by-Step Methodology:

- Preparation of Mobile Phase: Prepare a 50 mM sodium phosphate buffer, adjusted precisely to pH 7.4 using NaOH. Filter through a 0.22 µm membrane.

- **Column Equilibration:** Equilibrate a polymer-based ODP column (e.g., 5 μm , 150 x 4.6 mm) with a gradient of methanol/buffer (starting at 10% methanol) until the baseline stabilizes.
- **Calibration Matrix:** Inject a structurally diverse set of 6-8 reference drugs with known shake-flask logD values (ranging from 0.5 to 4.5).
- **Standard Curve Generation:** Plot the known logD values against the logarithmic capacity factor ($\log k'$) of the reference drugs. Ensure $R^2 > 0.98$.
- **Sample Analysis:** Dissolve the 1,4-diazepane derivative in DMSO (1 mg/mL). Inject 10 μL into the HPLC system.
- **Data Processing:** Record the retention time () of the analyte and the dead time () using thiourea. Calculate . Extrapolate the HPLC-logD from the standard curve.

Protocol 2: Potentiometric pKa Determination via Cosolvent Extrapolation

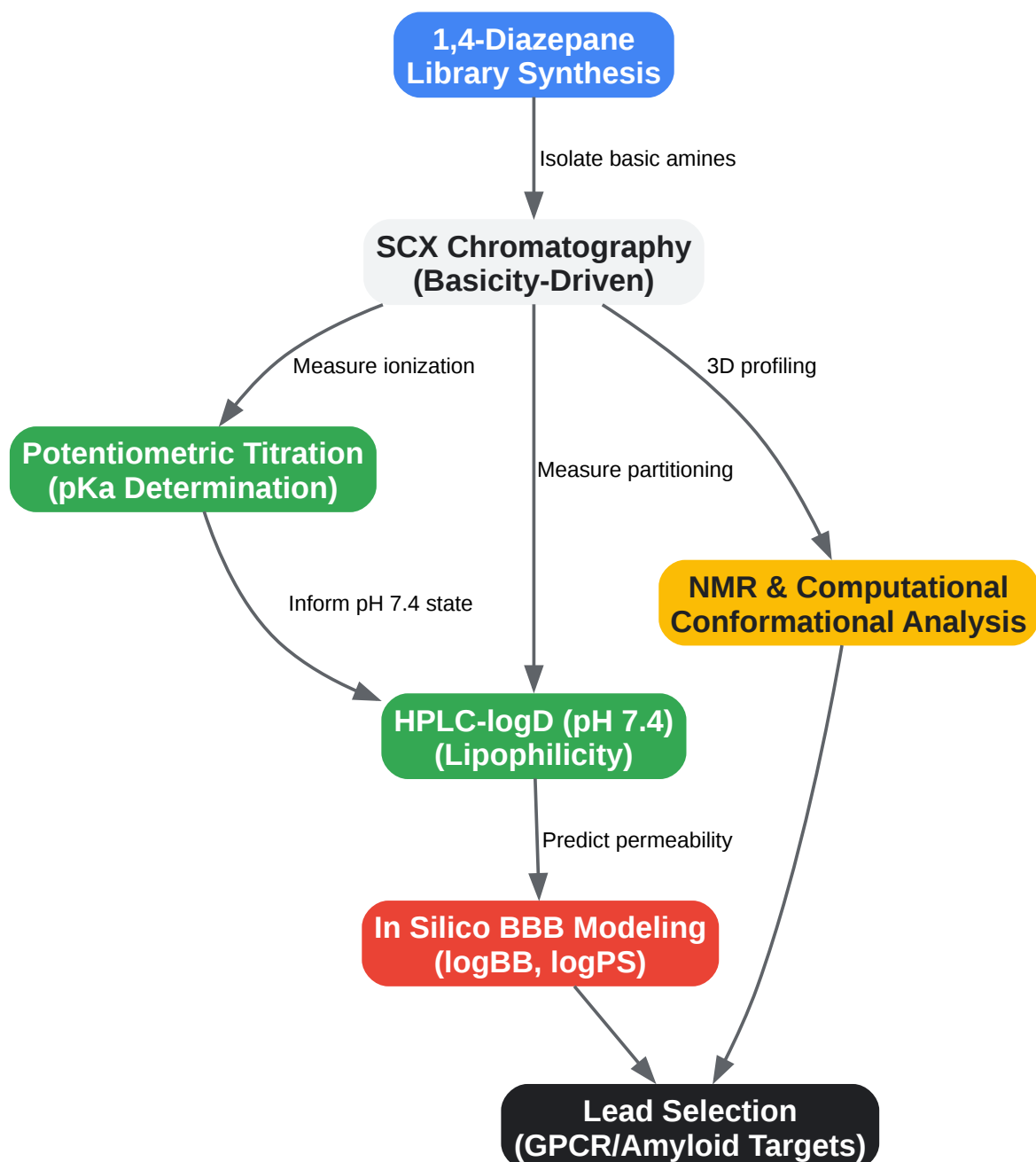
Rationale: Because highly substituted 1,4-diazepanes often exhibit poor aqueous solubility, direct aqueous titration can lead to precipitation. A cosolvent extrapolation method ensures the compound remains in solution, while the Yasuda-Shedlovsky extrapolation accurately derives the true aqueous pKa.

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh ~2 mg of the 1,4-diazepane compound and dissolve it in 10 mL of a methanol/water mixture (e.g., 30% v/v methanol) containing 0.15 M KCl to maintain constant ionic strength.
- **Titrant Standardization:** Standardize 0.5 M HCl and 0.5 M KOH using potassium hydrogen phthalate (KHP).

- **Titration Execution:** Submerge a calibrated glass pH electrode into the sample. Under a nitrogen atmosphere (to prevent CO₂ absorption), perform a dual titration: first lowering the pH to 2.0 with HCl, then titrating with KOH up to pH 11.0.
- **Cosolvent Ratios:** Repeat the titration at two additional cosolvent ratios (e.g., 40% and 50% methanol).
- **Yasuda-Shedlovsky Extrapolation:** Plot the apparent pKa (pKa) measured in each cosolvent mixture against the inverse dielectric constant ($1/\epsilon$) of the respective mixture.
- **Aqueous pKa Derivation:** Extrapolate the linear regression to the dielectric constant of pure water ($1/\epsilon = 0.0127$ at 25°C) to yield the true aqueous pKa.

Section 4: Physicochemical Workflow Visualization



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Physicochemical characterization workflow for substituted 1,4-diazepane drug candidates.

Conclusion

The successful deployment of 1,4-diazepane in medicinal chemistry relies heavily on mastering its physicochemical nuances. By rigorously profiling basicity, lipophilicity, and conformational dynamics, researchers can predictably tune target affinity and BBB penetrance, transitioning from serendipitous discovery to rational drug design.

References

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- Source: rsc.
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